molecular formula C22H18N2O4S2 B2998675 N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide CAS No. 898411-41-1

N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide

Cat. No. B2998675
CAS RN: 898411-41-1
M. Wt: 438.52
InChI Key: ADONOJKZKAMFEZ-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide, also known as BMB, is a chemical compound that has shown potential in various scientific research applications.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Several studies have focused on synthesizing and evaluating the structure-activity relationships (SAR) of compounds related to N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide. These studies have revealed significant insights into the potential utility of these compounds in various biological activities, including their role as enzyme inhibitors and their pharmacological effects.

  • Enzyme Inhibition and Pharmacological Effects : Compounds with a benzamide moiety have been shown to exhibit a wide range of bioactivities, including inhibitory potency against acetylcholinesterase (AChE) and human carbonic anhydrase I and II enzymes. These inhibitors have demonstrated significant potential in nanomolar levels, indicating their efficacy as lead compounds for further development (Tuğrak et al., 2020).

  • Anticancer and Antihypertensive Agents : Derivatives of benzo[b]thiophene have been explored for their potential as novel PI3K inhibitors and anticancer agents. These studies have shown that such compounds possess significant antiproliferative activities against various human cancer cell lines, suggesting their application in cancer therapy (Shao et al., 2014). Moreover, quinazoline derivatives have been synthesized and evaluated for their diuretic and antihypertensive activities, indicating their potential use in treating hypertension (Rahman et al., 2014).

  • Photodynamic Therapy and Fluorescent Properties : Certain benzenesulfonamide derivatives have been synthesized and characterized for their photophysical properties, demonstrating their potential as photosensitizers in photodynamic therapy. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable for therapeutic applications in cancer treatment (Pişkin et al., 2020).

properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-28-19-7-9-20(10-8-19)30(26,27)24-17-4-2-15(3-5-17)22(25)23-18-6-11-21-16(14-18)12-13-29-21/h2-14,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADONOJKZKAMFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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